molecular formula C14H21NO6 B6217267 methyl 5-(2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropyl)furan-2-carboxylate CAS No. 2751620-79-6

methyl 5-(2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropyl)furan-2-carboxylate

Cat. No. B6217267
CAS RN: 2751620-79-6
M. Wt: 299.3
InChI Key:
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Description

Chemical Reactions Analysis

The tert-butoxycarbonyl (BOC) group in the compound is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the BOC group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the resources.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 5-(2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropyl)furan-2-carboxylate' involves the protection of the hydroxyl group on the furan ring, followed by the addition of a tert-butoxycarbonyl (Boc) protecting group to the amine group on the 3-hydroxypropyl side chain. The Boc-protected amine is then reacted with the furan ring to form the desired compound. The protecting groups are then removed to yield the final product.", "Starting Materials": [ "Furan-2-carboxylic acid", "Methyl alcohol", "3-Hydroxypropylamine", "Di-tert-butyl dicarbonate", "Triethylamine", "Dichloromethane", "Methanol", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Furan-2-carboxylic acid is reacted with methanol and a catalytic amount of sulfuric acid to yield methyl furan-2-carboxylate.", "Step 2: The hydroxyl group on the furan ring is protected by reacting with di-tert-butyl dicarbonate (Boc2O) in the presence of triethylamine to yield methyl 5-(tert-butoxycarbonyl)furan-2-carboxylate.", "Step 3: 3-Hydroxypropylamine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of triethylamine to yield 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropylamine.", "Step 4: The Boc-protected amine from step 3 is reacted with the furan ring from step 2 in the presence of triethylamine and dichloromethane to yield methyl 5-(2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropyl)furan-2-carboxylate.", "Step 5: The protecting groups are removed by reacting the compound from step 4 with a mixture of methanol and sodium bicarbonate to yield the final product, methyl 5-(2-amino-3-hydroxypropyl)furan-2-carboxylate.", "Step 6: The final product is then reacted with ethyl acetate and water to yield the desired compound, methyl 5-(2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropyl)furan-2-carboxylate." ] }

CAS RN

2751620-79-6

Molecular Formula

C14H21NO6

Molecular Weight

299.3

Purity

95

Origin of Product

United States

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